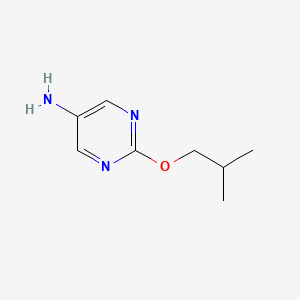

2-(2-Methylpropoxy)pyrimidin-5-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H13N3O |

|---|---|

Molecular Weight |

167.21 g/mol |

IUPAC Name |

2-(2-methylpropoxy)pyrimidin-5-amine |

InChI |

InChI=1S/C8H13N3O/c1-6(2)5-12-8-10-3-7(9)4-11-8/h3-4,6H,5,9H2,1-2H3 |

InChI Key |

JWMQJLFETRCSMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC1=NC=C(C=N1)N |

Origin of Product |

United States |

Synthetic Strategies and Chemical Transformations of 2 2 Methylpropoxy Pyrimidin 5 Amine

Methodologies for the De Novo Synthesis of the Pyrimidine (B1678525) Core

The de novo synthesis of pyrimidines involves the construction of the heterocyclic ring from acyclic precursors. researchgate.netnih.govmicrobenotes.com This pathway provides a versatile route to variously substituted pyrimidine derivatives.

Precursor Selection and Reaction Pathway Design

The fundamental strategy for pyrimidine ring synthesis involves the condensation of a three-carbon component with a component containing two nitrogen atoms. Common precursors for the synthesis of the pyrimidine core include β-dicarbonyl compounds, enamines, or other activated three-carbon synthons, which react with amidines or urea (B33335) derivatives. organic-chemistry.org

For the synthesis of a 5-aminopyrimidine (B1217817) derivative such as 2-(2-Methylpropoxy)pyrimidin-5-amine, a logical approach would involve precursors that already contain the amino group or a precursor that can be readily converted to an amino group. A potential set of precursors could be:

A C3 component: A derivative of malonic acid or a related three-carbon compound bearing a protected amino group at the central carbon.

An N-C-N component: A substituted amidine, specifically an O-alkylisourea or a similar reagent that will introduce the 2-(2-methylpropoxy) group.

The reaction pathway would typically involve a condensation reaction to form the pyrimidine ring, followed by any necessary deprotection or functional group interconversion steps.

Table 1: Potential Precursors for Pyrimidine Core Synthesis

| Precursor Type | Example | Role in Synthesis |

| C3 Component | Diethyl 2-aminomalonate | Provides the C4, C5, and C6 atoms of the pyrimidine ring, along with the C5-amino group. |

| N-C-N Component | 2-Methylpropyl imidate | Provides the N1, C2, and N3 atoms, along with the 2-(2-methylpropoxy) side chain. |

Regioselective Introduction of the 2-Methylpropoxy Moiety

The introduction of the 2-methylpropoxy group at the C2 position of the pyrimidine ring can be achieved through several synthetic strategies. One common method involves the use of a corresponding O-(2-methylpropyl)isourea as the N-C-N component in the initial ring-forming condensation. This ensures the regioselective placement of the alkoxy group at the C2 position.

Alternatively, a 2-chloropyrimidine (B141910) or a 2-pyrimidinethiol derivative can serve as a versatile intermediate. researchgate.net The 2-chloro substituent can be displaced by 2-methylpropan-1-ol in the presence of a base. Similarly, a 2-pyrimidinethiol can be converted to the desired 2-alkoxy derivative through reactions such as the S-alkylation followed by oxidative displacement.

Table 2: Methods for Introducing the 2-Alkoxy Group

| Method | Intermediate | Reagents |

| Direct Condensation | - | O-(2-methylpropyl)isourea |

| Nucleophilic Substitution | 2-Chloropyrimidine derivative | 2-Methylpropan-1-ol, Base (e.g., NaH) |

| From Thione | 2-Pyrimidinethione derivative | Alkylating agent, then oxidizing agent and alcohol |

Amination at the C5 Position: Direct and Indirect Routes

Introducing an amino group at the C5 position of the pyrimidine ring can be accomplished through either direct or indirect methods.

Direct Routes:

From a C5-Halogenated Pyrimidine: A common strategy involves the nucleophilic aromatic substitution (SNAr) of a 5-bromopyrimidine (B23866) or 5-chloropyrimidine (B107214) derivative with an amine source, such as ammonia (B1221849) or a protected amine equivalent. guidechem.com

From a C5-Unsubstituted Pyrimidine: Direct amination of the C5 position is less common but can sometimes be achieved under specific reaction conditions, often involving powerful aminating agents.

Indirect Routes:

Reduction of a 5-Nitro Group: A widely used indirect method is the nitration of the pyrimidine ring at the C5 position, followed by the reduction of the nitro group to an amine. Various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C) or metal-acid combinations (e.g., Sn/HCl), can be employed for this transformation.

Curtius, Hofmann, or Lossen Rearrangement: These rearrangements can be utilized starting from a pyrimidine-5-carboxylic acid or its derivatives. For instance, the carboxylic acid can be converted to an acyl azide (B81097) for the Curtius rearrangement, which upon heating, rearranges to an isocyanate that can be hydrolyzed to the 5-amino group.

Post-Synthetic Derivatization and Functionalization of the Compound

Once this compound is synthesized, it can undergo further chemical modifications at its reactive sites, primarily the amino group and the 2-methylpropoxy side chain.

Chemical Modifications at the Amino Group

The primary amino group at the C5 position is a versatile handle for a wide range of chemical transformations, allowing for the synthesis of a library of derivatives. chempedia.info

Acylation: The amino group can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with coupling agents) to form the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides in the presence of a base yields sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides or via reductive amination with aldehydes or ketones.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to various Sandmeyer-type reactions to introduce a range of substituents at the C5 position (e.g., -OH, -Cl, -Br, -CN).

Table 3: Representative Reactions of the C5-Amino Group

| Reaction Type | Reagent Example | Product Functional Group |

| Acylation | Acetyl chloride | Amide |

| Sulfonylation | p-Toluenesulfonyl chloride | Sulfonamide |

| Reductive Amination | Benzaldehyde, NaBH3CN | Secondary Amine |

| Diazotization/Sandmeyer | NaNO2, HCl; then CuBr | Bromo |

Alterations of the 2-Methylpropoxy Side Chain

The 2-methylpropoxy group is generally stable. However, under certain conditions, it can be cleaved or modified.

Ether Cleavage: Strong acids, such as HBr or HI, can cleave the ether linkage to yield the corresponding 2-hydroxypyrimidine (B189755) (which may exist in its tautomeric 2-pyrimidinone form).

Oxidation of the Side Chain: While the pyrimidine ring can be sensitive to oxidation, it may be possible to selectively oxidize the isobutyl group under carefully controlled conditions, although this is often challenging.

Modifications to the side chain are more commonly introduced by starting with a different alcohol during the initial synthesis rather than by post-synthetic modification of the 2-methylpropoxy group.

Diversification of the Pyrimidine Ring via Substituent Transformations

The functionalization of the this compound core is crucial for developing a library of derivatives with diverse properties. The reactivity of the pyrimidine ring and its substituents allows for a variety of chemical transformations.

The primary amino group at the C5 position is a versatile handle for derivatization. Standard reactions such as acylation, sulfonylation, and alkylation can be readily performed to introduce a wide range of functional groups. Furthermore, the amino group can participate in condensation reactions with aldehydes and ketones to form Schiff bases, which can be further reduced to secondary amines.

Another avenue for diversification involves the isobutoxy group at the C2 position. While generally stable, this ether linkage can be cleaved under harsh acidic conditions, revealing a 2-hydroxypyrimidine moiety. This hydroxyl group can then be converted to other functionalities, such as halides, which are precursors for a multitude of nucleophilic substitution and cross-coupling reactions.

Direct functionalization of the pyrimidine ring itself, for instance, through electrophilic aromatic substitution, is challenging due to the electron-deficient nature of the pyrimidine core. However, lithiation at the C4 or C6 positions, followed by quenching with an electrophile, can provide a route to substituted derivatives, although regioselectivity can be an issue.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Acylation | Acyl chloride, pyridine, CH₂Cl₂, 0 °C to rt | 5-Acetamidopyrimidine derivative |

| N-Sulfonylation | Sulfonyl chloride, Et₃N, CH₂Cl₂, rt | 5-Sulfonamidopyrimidine derivative |

| Reductive Amination | Aldehyde/ketone, NaBH(OAc)₃, DCE, rt | 5-N-Alkyl/arylaminopyrimidine derivative |

| Ether Cleavage | HBr (conc.), reflux | 5-Amino-2-hydroxypyrimidine |

Catalytic Approaches in the Synthesis of this compound and its Analogs

Catalytic methods offer efficient and selective routes for the synthesis of this compound and its derivatives, often with improved yields and milder reaction conditions compared to classical methods.

Transition-metal catalysis, particularly palladium-catalyzed cross-coupling reactions, has become an indispensable tool in the synthesis of functionalized pyrimidines. While the direct synthesis of this compound via a one-step catalytic process is not commonly reported, the precursors to this compound can be assembled using such methods. For instance, a 2-chloro-5-nitropyrimidine (B88076) can be coupled with isobutanol under palladium catalysis to form the 2-isobutoxy-5-nitropyrimidine, which is then reduced to the target amine.

Furthermore, the amino group of this compound can be utilized in transition-metal-catalyzed C-N bond-forming reactions, such as the Buchwald-Hartwig amination, to introduce aryl or heteroaryl substituents at the 5-position. Similarly, if a halogen is present at the C4 or C6 position of the pyrimidine ring, Suzuki, Stille, or Sonogashira coupling reactions can be employed to introduce carbon-based substituents, thus expanding the diversity of the available analogs.

| Coupling Reaction | Catalyst/Ligand | Reactants | Product Type |

| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | This compound, Aryl halide | 5-N-Aryl-2-(2-methylpropoxy)pyrimidin-5-amine |

| Suzuki Coupling | Pd(PPh₃)₄ | Halogenated 2-(2-Methylpropoxy)pyrimidine, Arylboronic acid | Aryl-substituted 2-(2-Methylpropoxy)pyrimidine |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, CuI | Halogenated 2-(2-Methylpropoxy)pyrimidine, Terminal alkyne | Alkynyl-substituted 2-(2-Methylpropoxy)pyrimidine |

The parent molecule, this compound, is achiral. However, the introduction of chiral centers is a key strategy in the development of new therapeutic agents. Stereoselective synthesis and chiral induction can be achieved through several approaches when derivatizing this core structure.

If a substituent introduced via one of the methods described above contains a prochiral center, a stereoselective reaction can be employed to favor the formation of one enantiomer or diastereomer. For example, the reduction of a Schiff base derived from this compound and a prochiral ketone can be performed using a chiral reducing agent to yield a chiral secondary amine with high enantiomeric excess.

Alternatively, a chiral auxiliary can be attached to the amino group, which can then direct the stereochemical outcome of a subsequent reaction on the pyrimidine ring or another part of the molecule. After the desired transformation, the chiral auxiliary can be removed.

Recent advances in asymmetric catalysis have enabled the direct enantioselective functionalization of heterocyclic compounds. While specific examples involving this compound are not prevalent in the literature, general methods for the asymmetric allylation or arylation of pyrimidine derivatives could potentially be adapted to introduce chirality into analogs of this compound. nih.gov For instance, rhodium-catalyzed asymmetric allylation of pyrimidines has been shown to produce chiral acyclic nucleoside analogs with high enantioselectivity. nih.gov

| Asymmetric Method | Catalyst/Reagent | Substrate Type | Chiral Product |

| Asymmetric Reduction | Chiral borane (B79455) reagent (e.g., (R)-CBS) | Prochiral imine derivative | Chiral secondary amine |

| Chiral Auxiliary Directed Reaction | Evans auxiliary | N-acylated pyrimidine | Diastereomerically enriched product |

| Asymmetric Allylation | [Rh(COD)Cl]₂ / Chiral diphosphine | Pyrimidine derivative | Chiral N-allylpyrimidine |

Structural Elucidation and Conformational Analysis of 2 2 Methylpropoxy Pyrimidin 5 Amine

Advanced Spectroscopic Characterization

The spectroscopic signature of 2-(2-Methylpropoxy)pyrimidin-5-amine is determined by the interplay between the aromatic aminopyrimidine system and the aliphatic ether side chain. Each analytical technique provides a unique piece of the puzzle to confirm its molecular structure and electronic properties.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of this compound would exhibit distinct signals corresponding to each unique proton and carbon environment.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for both the pyrimidine (B1678525) ring and the isobutoxy group. The two protons on the pyrimidine ring (H-4 and H-6) would appear as singlets in the aromatic region, likely between δ 8.0-8.5 ppm. The amine (-NH₂) protons would produce a broad singlet, typically in the range of δ 3.5-5.0 ppm, the exact shift being dependent on solvent and concentration. The isobutoxy group would present a more complex pattern: a doublet for the two methylene (B1212753) protons (-OCH₂) around δ 4.2-4.4 ppm, a nonet (a multiplet of nine peaks) for the single methine proton (-CH) around δ 2.0-2.2 ppm, and a doublet for the six equivalent methyl protons (-CH₃) around δ 0.9-1.1 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data. The pyrimidine ring is expected to show four distinct signals in the downfield region (δ 120-170 ppm). The carbon atom C-2, directly attached to the electronegative oxygen, would be the most deshielded. The C-5 carbon, bonded to the amino group, would also have a characteristic shift. The aliphatic carbons of the isobutoxy group would appear in the upfield region, with the -OCH₂ carbon around δ 75 ppm, the -CH carbon near δ 28 ppm, and the methyl carbons around δ 19 ppm.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Assignment | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyrimidine H-4/H-6 | 8.0 - 8.5 | Singlet (s) | Pyrimidine C-2 | 165 - 170 |

| Amine (-NH₂) | 3.5 - 5.0 | Broad Singlet (br s) | Pyrimidine C-4/C-6 | 145 - 155 |

| Methylene (-OCH₂) | 4.2 - 4.4 | Doublet (d) | Pyrimidine C-5 | 120 - 125 |

| Methine (-CH) | 2.0 - 2.2 | Nonet (m) | Methylene (-OCH₂) | ~75 |

| Methyl (-CH₃) | 0.9 - 1.1 | Doublet (d) | Methine (-CH) | ~28 |

| Methyl (-CH₃) | ~19 |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared radiation (FT-IR) or the inelastic scattering of monochromatic light (Raman).

FT-IR Spectroscopy: The FT-IR spectrum of the compound would be dominated by absorptions from the amine and ether functional groups, as well as the pyrimidine ring. Key expected vibrational bands include:

N-H Stretching: Two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching of the primary amine (-NH₂) group. ijirset.com

C-H Stretching: Aromatic C-H stretches appearing just above 3000 cm⁻¹, and aliphatic C-H stretches from the isobutoxy group appearing just below 3000 cm⁻¹.

N-H Bending: A characteristic scissoring vibration for the primary amine around 1600-1650 cm⁻¹. ijirset.com

C=N and C=C Stretching: A series of bands between 1400-1600 cm⁻¹ due to the stretching vibrations of the pyrimidine ring.

C-O-C Stretching: A strong, characteristic band for the asymmetric stretching of the alkyl-aryl ether linkage, expected in the 1200-1260 cm⁻¹ region.

Raman Spectroscopy: The Raman spectrum would provide complementary information. Aromatic ring vibrations, particularly the symmetric "ring breathing" mode around 1000 cm⁻¹, are often strong and sharp in Raman spectra, providing a clear fingerprint for the pyrimidine core. researchgate.netresearchgate.net Symmetric vibrations of the isobutoxy group would also be more readily observed.

Table 2: Predicted Principal FT-IR Vibrational Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Pyrimidine Ring | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | Isobutoxy Group | 2850 - 2980 | Strong |

| N-H Scissoring (Bend) | Primary Amine (-NH₂) | 1600 - 1650 | Medium-Strong |

| C=N, C=C Ring Stretches | Pyrimidine Ring | 1400 - 1600 | Medium-Strong |

| Asymmetric C-O-C Stretch | Alkyl-Aryl Ether | 1200 - 1260 | Strong |

Mass Spectrometry: Fragmentation Pathways and Isotopic Signatures

Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound (C₈H₁₃N₃O), the molecular weight is 167.21 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 167.

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of the Isobutyl Group: A primary fragmentation would involve cleavage of the ether bond. Loss of an isobutyl radical (•C₄H₉) would yield a fragment at m/z 110. Alternatively, loss of isobutylene (B52900) (C₄H₈) via a rearrangement would result in a fragment at m/z 111.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen (alpha to the oxygen) could lead to the loss of a propyl radical (•C₃H₇), resulting in a fragment at m/z 124.

Ring Fragmentation: The pyrimidine ring itself can undergo characteristic fragmentation, often involving the loss of small molecules like HCN (27 u) or cyanamide (B42294) (42 u) from the primary fragments. researchgate.net The presence of three nitrogen atoms means the molecular ion will have an odd mass, consistent with the Nitrogen Rule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy measures the electronic transitions within a molecule. The aminopyrimidine moiety constitutes the primary chromophore in this compound. It is expected to exhibit strong absorption bands in the UV region, primarily arising from π → π* transitions within the aromatic ring system. The presence of the amino group (an auxochrome) and the alkoxy group would likely shift the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted pyrimidine. nih.govrsc.org A primary absorption band could be expected in the 250-300 nm range, with potential for a shoulder or a separate band corresponding to n → π* transitions at a longer wavelength.

Solid-State Structure Determination via X-ray Crystallography

While no published crystal structure exists for this compound, its likely solid-state characteristics can be inferred from the structures of related pyrimidine derivatives. nih.gov

Single-Crystal X-ray Diffraction Analysis of the Compound and its Derivatives

A single-crystal X-ray diffraction analysis would provide definitive proof of the molecular structure, including precise bond lengths, bond angles, and the conformation of the isobutoxy group relative to the pyrimidine ring.

Intermolecular Interactions and Hydrogen Bonding Network Elucidation

The molecular structure of this compound, featuring a primary amine group and nitrogen atoms within the pyrimidine ring, suggests a high propensity for forming extensive intermolecular hydrogen bonds. In the solid state, it is anticipated that the amine group (-NH₂) will act as a hydrogen bond donor, while the pyrimidine ring nitrogens will serve as hydrogen bond acceptors.

Investigation of Tautomeric Forms in the Solid State

Tautomerism is a significant phenomenon in heterocyclic chemistry, particularly for compounds containing amino and hydroxyl substituents on the ring. For this compound, the potential for amino-imino tautomerism exists. The amine tautomer is generally the more stable form for aminopyrimidines.

However, the solid-state structure can sometimes favor a less common tautomer due to specific intermolecular interactions that stabilize it within the crystal lattice. nih.gov While the amino form is expected to be predominant for this compound, the possibility of the imino tautomer co-existing or being the exclusive form in the solid state cannot be entirely ruled out without experimental crystallographic data. The prevalence of one tautomer over another can have significant implications for the compound's hydrogen bonding patterns and, consequently, its biological activity.

Purity Assessment and Chromatographic Methods

Ensuring the purity and verifying the stoichiometric composition of this compound are crucial for its use in any application. High-performance liquid chromatography and elemental analysis are standard techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of pyrimidine derivatives. researchgate.net A reversed-phase HPLC method would be suitable for this compound, likely employing a C18 column. The mobile phase would typically consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (like acetonitrile (B52724) or methanol), run in either an isocratic or gradient elution mode.

Detection is commonly achieved using a UV detector, set at a wavelength where the pyrimidine ring exhibits strong absorbance. The purity of the sample is determined by the area percentage of the main peak in the chromatogram. Method development would involve optimizing parameters such as mobile phase composition, flow rate, and column temperature to achieve good resolution between the main compound and any potential impurities.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Aminopyrimidine Derivatives

| Parameter | Value |

| Column | C18, 4.6 x 250 mm, 5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This table presents a general method that would require optimization for the specific analysis of this compound.

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample of this compound. This experimental data is then compared with the theoretical percentages calculated from its molecular formula (C₈H₁₃N₃O). A close agreement between the experimental and theoretical values provides strong evidence for the compound's stoichiometric purity and confirms its elemental composition. This technique is crucial for verifying the identity of newly synthesized batches of the compound.

Table 2: Theoretical Elemental Composition of this compound (C₈H₁₃N₃O)

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Mass Percentage (%) |

| Carbon | C | 12.011 | 8 | 96.088 | 57.46 |

| Hydrogen | H | 1.008 | 13 | 13.104 | 7.84 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 25.13 |

| Oxygen | O | 15.999 | 1 | 15.999 | 9.57 |

| Total | 167.212 | 100.00 |

The values in this table are calculated based on the molecular formula and standard atomic weights.

Computational and Theoretical Investigations of 2 2 Methylpropoxy Pyrimidin 5 Amine

Quantum Chemical Calculations for Electronic and Geometric Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Methylpropoxy)pyrimidin-5-amine, these calculations offer a window into its structural arrangement and electronic landscape.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of its atoms—its optimized molecular geometry. mdpi.commaterialsciencejournal.org These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

Table 1: Selected Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.345 |

| Bond Length (Å) | C2-N3 | 1.338 |

| Bond Length (Å) | C4-C5 | 1.410 |

| Bond Length (Å) | C5-C6 | 1.398 |

| Bond Length (Å) | C5-N(amine) | 1.385 |

| Bond Length (Å) | C2-O | 1.360 |

| Bond Angle (°) | N1-C2-N3 | 126.5 |

| Bond Angle (°) | C4-C5-C6 | 117.8 |

| Dihedral Angle (°) | C4-C5-C6-N1 | -0.5 |

| Dihedral Angle (°) | N3-C2-O-C(isobutyl) | 178.2 |

Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the chemical reactivity of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. jseepublisher.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. mdpi.com

For this compound, the HOMO is typically localized over the electron-rich pyrimidine (B1678525) ring and the amine group, indicating these are the primary sites for electrophilic attack. The LUMO, conversely, is distributed across the pyrimidine ring, highlighting its susceptibility to nucleophilic attack. A smaller HOMO-LUMO gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov This analysis is crucial for understanding how the molecule will interact with other chemical species. researchgate.netirjweb.com

Table 2: Frontier Molecular Orbital Properties (Illustrative Data)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.15 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap (ΔE) | 5.17 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer and Stability

In this compound, NBO analysis can reveal significant delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms to the antibonding orbitals of the pyrimidine ring. For instance, interactions between the lone pair of the amine nitrogen (LP(N)) and the π* antibonding orbitals of the C4-C5 and C5-C6 bonds indicate a flow of charge that stabilizes the system. The magnitude of the stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies their importance. Such ICT processes are characteristic of donor-acceptor substituted π-systems. nih.govnih.gov

Table 3: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis (Illustrative Data)

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (N-amine) | π(C4-C5) | 25.8 |

| LP (N-amine) | π(C5-C6) | 18.2 |

| LP (O-ether) | π(N1-C2) | 21.5 |

| LP (N1-ring) | π(C5-C6) | 15.4 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.net The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

For this compound, the MEP surface typically shows negative potential (red and yellow regions) around the electronegative nitrogen atoms of the pyrimidine ring and the oxygen atom of the propoxy group. researchgate.net These areas are susceptible to electrophilic attack. Conversely, positive potential (blue regions) is generally found around the hydrogen atoms of the amine group and the alkyl chain, indicating sites for potential nucleophilic attack. mdpi.com This visual representation provides an intuitive understanding of the molecule's reactive sites. nih.gov

Thermochemical Properties and Reaction Energetics Calculations

Theoretical calculations can also predict the thermochemical properties of this compound, such as its standard enthalpy of formation, entropy, and heat capacity. These properties are calculated based on the vibrational frequencies obtained from the DFT geometry optimization.

Furthermore, these computational methods can be used to model the energetics of chemical reactions involving this compound. By calculating the total energies of reactants, transition states, and products, it is possible to determine reaction enthalpies, activation energies, and equilibrium constants. This information is vital for understanding the feasibility and kinetics of potential synthetic routes or metabolic pathways involving the molecule. nih.gov

Conformational Analysis and Potential Energy Surfaces

The presence of rotatable bonds in the 2-(2-Methylpropoxy) side chain of the molecule means that it can exist in various conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers between them.

This is typically done by systematically rotating key dihedral angles and calculating the corresponding energy, which generates a potential energy surface (PES). nih.gov For this compound, the PES would likely be explored by rotating the C2-O, O-C, and C-C bonds of the side chain. The analysis identifies the global minimum energy conformer, which is the most populated conformation at equilibrium, as well as other local minima. Understanding the conformational landscape is essential as different conformers can exhibit different chemical and biological activities. researchgate.net

Dynamics Simulations for Conformational Flexibility

While conformational analysis provides a static picture of stable energy states, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time. researchgate.net MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and time-dependent behavior of the system. nih.gov

For this compound, an MD simulation would typically place the molecule in a simulated box of solvent (e.g., water) to mimic physiological conditions. The simulation would then track the trajectory of every atom over a set period, from picoseconds to microseconds. This allows for the observation of transitions between different stable conformations, providing a more realistic understanding of the molecule's structural dynamics. wustl.edu

Key metrics derived from MD simulations include the Root-Mean-Square Deviation (RMSD), which measures the average change in atomic positions over time from a reference structure, and the Root-Mean-Square Fluctuation (RMSF), which highlights the flexibility of specific parts of the molecule. nih.gov Regions with high RMSF values are more flexible, while regions with low values are more rigid. This information is invaluable for understanding how the molecule might adapt its shape upon interacting with a biological target.

Table 2: Hypothetical Root-Mean-Square Fluctuation (RMSF) Data for this compound This table is illustrative, showing how MD simulations can quantify the flexibility of different molecular regions.

| Molecular Region | Atom Range | Average RMSF (Å) | Interpretation |

|---|---|---|---|

| Pyrimidinyl Core | N1-C6 | 0.55 | Relatively Rigid |

| Amine Group | N (amine) | 0.78 | Moderate Flexibility |

| Isobutoxy Linker | O-CH2 | 1.21 | Flexible |

| Isobutoxy Terminus | CH(CH3)2 | 1.89 | Highly Flexible |

Molecular Modeling Approaches for Ligand-Target Interactions

In Silico Molecular Docking Studies (Theoretical Framework)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). nih.govresearchgate.net The theoretical foundation of docking is rooted in the "lock and key" theory proposed by Emil Fischer, which has been refined by the "induced fit" theory that accounts for the flexibility of both the ligand and the receptor. nih.govnih.gov

The process of molecular docking involves two main, interrelated steps:

Sampling: A search algorithm generates a large number of possible binding poses of the ligand within the active site of the receptor. nih.gov These algorithms must explore the vast conformational space of the ligand and its possible orientations and positions within the binding pocket. researchgate.net

Scoring: A scoring function is used to evaluate and rank the generated poses. researchgate.net Scoring functions are mathematical models that estimate the binding free energy of the protein-ligand complex for each pose. researchgate.net The pose with the best score is predicted to be the most favorable binding mode.

Modern docking approaches can treat the ligand as flexible, and advanced methods also incorporate receptor flexibility to varying degrees. nih.gov This can be done by using an ensemble of rigid protein structures, allowing side-chain rotations, or employing molecular relaxation methods. nih.gov For a molecule like this compound, docking studies would be instrumental in generating hypotheses about its binding mode to a specific protein target, identifying key interactions (like hydrogen bonds or hydrophobic contacts) that stabilize the complex.

Application of Quantitative Structure-Activity Relationship (QSAR) Models (Theoretical Development)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. openbioinformaticsjournal.com The fundamental principle is that the structure of a molecule contains the features responsible for its physical, chemical, and biological properties. openbioinformaticsjournal.com

The theoretical development of a QSAR model involves several key steps:

Data Set Preparation: A collection of molecules with known biological activities (e.g., inhibition constants) against a specific target is required. This dataset is typically divided into a training set for model development and a test set for validation. researchgate.net

Descriptor Calculation: For each molecule, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's physicochemical properties, such as hydrophobicity (LogP), electronic properties (dipole moment), and steric or topological features (molecular weight, number of rotatable bonds). openbioinformaticsjournal.comacs.org

Model Generation: A statistical method, such as Multiple Linear Regression (MLR), is used to build a mathematical equation that relates the descriptors (independent variables) to the biological activity (dependent variable). openbioinformaticsjournal.com

Validation: The model's statistical robustness and predictive power are rigorously assessed. Internal validation (e.g., cross-validation) and external validation using the test set are performed to ensure the model is not overfitted and can accurately predict the activity of new, untested compounds. researchgate.net

Advanced approaches like 3D-QSAR (e.g., Comparative Molecular Field Analysis, CoMFA) extend this principle by considering the three-dimensional steric and electrostatic fields of the molecules, providing a more detailed understanding of the ligand-receptor interactions. openbioinformaticsjournal.comopenbioinformaticsjournal.com A QSAR model developed for a series of pyrimidine derivatives could be used to predict the activity of this compound and guide the design of new analogues with improved potency.

Reactivity Profiles and Mechanistic Investigations of 2 2 Methylpropoxy Pyrimidin 5 Amine

Kinetic and Thermodynamic Parameters of Reactions Involving the Compound

Detailed kinetic and thermodynamic data for reactions specifically involving 2-(2-methylpropoxy)pyrimidin-5-amine are not extensively reported in the public domain. However, based on studies of analogous pyrimidine (B1678525) derivatives, certain predictions can be made. umsl.edusemanticscholar.org The rates of reaction are significantly influenced by the nature of the reactants, solvent polarity, and temperature.

For instance, in nucleophilic aromatic substitution reactions, the activation energy will depend on the strength of the nucleophile and the stability of the Meisenheimer intermediate. Thermodynamic parameters, such as the enthalpy and entropy of reaction, would be crucial in determining the position of equilibrium for reversible processes.

Illustrative Kinetic Data for a Hypothetical Nucleophilic Substitution Reaction

| Reactant | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) |

| Nu⁻ | DMF | 25 | 1.5 x 10⁻⁴ | 65 |

| Nu⁻ | DMF | 50 | 6.2 x 10⁻⁴ | 65 |

| Nu⁻ | Ethanol | 25 | 3.8 x 10⁻⁵ | 72 |

| Nu⁻ | Ethanol | 50 | 1.8 x 10⁻⁴ | 72 |

This table presents hypothetical data to illustrate the expected kinetic behavior based on general principles of organic chemistry.

Detailed Studies of Electrophilic and Nucleophilic Reactions on the Pyrimidine Core

The pyrimidine ring is generally resistant to electrophilic attack due to its electron-deficient nature. slideshare.net However, the activating effect of the 5-amino group can facilitate electrophilic substitution at positions ortho and para to it, though such reactions are less common than nucleophilic substitutions.

Nucleophilic aromatic substitution (SNAr) is a more characteristic reaction for pyrimidines. stackexchange.com In this compound, the likely sites for nucleophilic attack are the carbon atoms at positions 4 and 6, which are activated by the ring nitrogen atoms. The isobutoxy group at position 2 is generally a poor leaving group, making substitution at this position less favorable unless activated.

Common Nucleophilic Substitution Reactions:

Amination: Reaction with various amines can introduce new amino substituents at the 4 or 6 positions, particularly if a leaving group is present at one of these sites. researchgate.net

Hydrolysis: Under forcing acidic or basic conditions, the isobutoxy group could potentially be hydrolyzed, although this is generally difficult.

Halogenation: While typically an electrophilic substitution, radical or nucleophilic halogenation methods can be employed under specific conditions.

Oxidation and Reduction Pathways of the Amine and Pyrimidine Moieties

The amine and pyrimidine moieties of this compound have distinct redox properties.

Oxidation:

The primary amino group is susceptible to oxidation. Mild oxidizing agents can lead to the formation of nitroso or nitro derivatives, while stronger oxidants can lead to degradation of the molecule. uq.edu.au The pyrimidine ring itself is relatively stable to oxidation, but under harsh conditions, ring-opening can occur. The isobutoxy group is generally stable to oxidation.

Reduction:

The pyrimidine ring can be reduced under various conditions. Catalytic hydrogenation, for example, can lead to the formation of dihydropyrimidine (B8664642) or tetrahydropyrimidine (B8763341) derivatives. researchgate.net The isobutoxy and amino groups are generally stable under these conditions. The reduction of pyrimidine rings often requires forcing conditions due to their aromatic stability.

Photochemical Reactivity and Degradation Mechanisms

The photochemical behavior of aminopyrimidines can be complex, involving various excited states and potential reaction pathways. researchgate.net Upon absorption of UV radiation, this compound can be promoted to an excited singlet or triplet state. The subsequent decay of these excited states can lead to a variety of outcomes, including:

Photodegradation: Prolonged exposure to UV light, especially in the presence of oxygen and photosensitizers, can lead to the degradation of the molecule. researchgate.net This can involve photooxidation of the amino group or cleavage of the pyrimidine ring.

Photoisomerization: In some cases, irradiation can lead to valence isomerization of the pyrimidine ring, forming Dewar pyrimidine or other strained isomers, which may be transient intermediates. acs.org

The specific degradation pathways will depend on the wavelength of light, the solvent, and the presence of other reactive species.

Elucidation of Reaction Mechanisms and Identification of Transient Intermediates

The elucidation of reaction mechanisms for this compound would involve a combination of kinetic studies, product analysis, and spectroscopic techniques to identify intermediates. For instance, in nucleophilic aromatic substitution reactions, the formation of a Meisenheimer complex as a transient intermediate is a key mechanistic feature. nih.gov Such intermediates could potentially be detected using low-temperature NMR or trapping experiments.

In photochemical reactions, transient species such as radicals or excited-state isomers could be identified using techniques like flash photolysis coupled with transient absorption spectroscopy. wur.nl

Isotopic Labeling and Kinetic Isotope Effect (KIE) Studies for Mechanistic Insights

Isotopic labeling is a powerful tool for elucidating reaction mechanisms. By selectively replacing atoms with their heavier isotopes (e.g., ¹H with ²H, ¹²C with ¹³C, or ¹⁴N with ¹⁵N), one can trace the fate of atoms throughout a reaction.

The kinetic isotope effect (KIE), which is the change in the rate of a reaction upon isotopic substitution, can provide valuable information about the rate-determining step. For example, a significant primary KIE upon deuteration of the N-H bonds of the amino group would suggest that the cleavage of this bond is involved in the rate-determining step of a reaction. The absence of a KIE would suggest that this bond is not broken in the slow step. Such studies are invaluable for distinguishing between different possible mechanistic pathways.

Exploration of Research Oriented Chemical and Biological Activities of 2 2 Methylpropoxy Pyrimidin 5 Amine and Derivatives

Rational Design and Synthesis of Analogs for Activity Profiling

The rational design of analogs based on the 2-(2-Methylpropoxy)pyrimidin-5-amine scaffold involves strategic modifications to enhance potency, selectivity, and other drug-like properties. The design process often begins with a known biologically active pyrimidine-containing molecule or a high-throughput screening hit. mdpi.comnih.gov Analogs are then designed to probe the chemical space around the core structure. Modifications typically include altering the alkoxy group at the C2 position to explore different sizes, flexibilities, and polarities, and derivatizing the C5-amine to introduce various substituents that can interact with specific pockets in a target protein. nih.govmdpi.com

The synthesis of these designed analogs generally follows established chemical pathways for substituted pyrimidines. A common strategy involves using commercially available dichloropyrimidines as starting materials. For instance, 2,4-dichloropyrimidine (B19661) can undergo sequential nucleophilic aromatic substitution reactions. The first chlorine can be displaced by an alcohol, such as 2-methylpropan-1-ol, under basic conditions to install the isobutoxy group. The second chlorine can then be substituted by an amine or other nucleophiles. nih.gov

Alternatively, coupling reactions are frequently employed to create C-N or C-C bonds. For example, the C5-amino group of this compound can be functionalized via amide bond formation with various carboxylic acids or through Buchwald-Hartwig coupling with aryl halides to introduce diverse aromatic systems. mdpi.comnih.gov These synthetic strategies provide a robust platform for generating a library of analogs for comprehensive activity profiling.

Table 1: Representative Synthetic Strategies for Pyrimidine (B1678525) Derivatives

| Starting Material | Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|---|

| Dichloropyrimidine | Nucleophilic Substitution | Various amines, TEA, CHCl₃ | Aminopyrimidine derivatives nih.gov |

| 2-chloropyrimidin-5-amine | Amide Coupling | Carboxylic acid, HATU, DIEA | N-(pyrimidin-5-yl)acetamide derivatives mdpi.com |

Structure-Activity Relationship (SAR) Studies and Lead Optimization Principles

Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure translates into biological function. For derivatives of this compound, SAR analysis focuses on how modifications at the C2 and C5 positions, as well as on the pyrimidine ring itself, influence biological activity. nih.govresearchgate.net The goal is to identify which chemical features are essential for activity (the pharmacophore) and which can be modified to optimize properties.

The biological response of pyrimidine derivatives is highly dependent on the nature and position of their substituents. researchgate.net In vitro assays are crucial for establishing these correlations. For example, in the development of kinase inhibitors, a common target for pyrimidine-based drugs, analogs are tested for their ability to inhibit the target kinase, often measured as an IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity). nih.govnih.gov

SAR studies on related 2-aminopyrimidine (B69317) structures have revealed key insights. For instance, in a series of tubulin polymerization inhibitors, replacing a simple amino group with a 3-hydroxy-4-methoxyphenylamino group at the C2 position led to a significant improvement in antiproliferative activity against several cancer cell lines. nih.gov Similarly, studies on thieno[3,2-d]pyrimidine (B1254671) derivatives as antimycobacterial agents showed that the placement of a methyl group on a pyridyl substituent was critical for potency. biorxiv.org These findings highlight that even subtle structural changes can lead to dramatic differences in biological outcomes, underscoring the importance of systematic structural diversification.

Table 2: Example of In Vitro Activity for Substituted Pyrimidine Analogs

| Compound ID | Core Structure | Key Substituent | Target/Assay | IC₅₀ (µM) |

|---|---|---|---|---|

| Analog 4k | mdpi.commdpi.comnih.govtriazolo[1,5-a]pyrimidine | 3-hydroxy-4-methoxyphenylamino | HeLa Cell Proliferation | 0.31 nih.gov |

| Compound 24 | 2-aminopyrimidine | (details not specified) | β-Glucuronidase Inhibition | 2.8 mdpi.com |

| MMV1578877 | Thieno[3,2-d]pyrimidine | 4-methylpyridin-2-yl | M. ulcerans Inhibition | <1 biorxiv.org |

Computational chemistry provides powerful tools to rationalize observed SAR and guide the design of new analogs. researchgate.net Molecular docking, for example, can predict how a molecule like a this compound derivative might bind to a protein target, revealing key interactions such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.net

Pharmacophore mapping is another critical computational technique. It identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For a series of pyrimidine-based inhibitors, a pharmacophore model might consist of a hydrogen bond acceptor (the pyrimidine nitrogen), a hydrogen bond donor (the C5-amine), and a hydrophobic feature (the isobutoxy group). nih.gov Such models are statistically validated and can be used to screen virtual libraries for new compounds that fit the pharmacophore, accelerating the discovery of novel active molecules. nih.govresearchgate.net A five-point pharmacophore model for multidrug resistance-associated protein (MRP1) modulators, for instance, included two hydrogen bond acceptors, a hydrophobic group, a positive ionic feature, and an aromatic ring. nih.gov

Mechanistic Investigations of Molecular and Cellular Targets

Identifying the specific molecular target of a compound and elucidating its mechanism of action are crucial steps in drug discovery. For derivatives of this compound, this involves a combination of biochemical and biophysical assays.

Enzyme inhibition assays are the primary method for determining a compound's potency and selectivity against a specific enzyme target. Protein kinases are a major class of enzymes targeted by pyrimidine derivatives due to the scaffold's ability to mimic the adenine (B156593) ring of ATP and form hydrogen bonds in the ATP-binding pocket. nih.govnih.gov

In a typical kinase assay, the ability of a test compound to prevent the phosphorylation of a substrate is measured. By screening a compound against a panel of different kinases, a selectivity profile can be established. For example, a series of novel 2-aminopyrimidine derivatives were developed as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of centriole duplication. nih.gov The most potent compound, 8h, exhibited an IC₅₀ of 0.0067 μM against PLK4. nih.gov Beyond kinases, pyrimidine derivatives have shown inhibitory activity against other enzymes, such as β-glucuronidase, where some analogs displayed potency significantly greater than the standard inhibitor. mdpi.com

Table 3: Enzyme Inhibition Data for Representative Pyrimidine Derivatives

| Compound | Target Enzyme | IC₅₀ |

|---|---|---|

| Compound 8h | PLK4 | 0.0067 µM nih.gov |

| Compound 24 | β-Glucuronidase | 2.8 µM mdpi.com |

| Dasatinib | Src family kinases | Nanomolar range nih.gov |

While enzyme assays measure functional inhibition, biophysical studies directly characterize the physical interaction between a ligand and its target protein. mdpi.com These methods confirm direct binding and can provide thermodynamic and kinetic data about the interaction.

Techniques such as X-ray crystallography can provide an atomic-level picture of how a pyrimidine derivative binds to its target. Crystal structures of kinase inhibitors, for example, often show the pyrimidine core forming critical hydrogen bonds with the "hinge" region of the kinase, anchoring the inhibitor in the active site. nih.gov Molecular docking studies often corroborate these findings, predicting binding poses where the aminopyrimidine core interacts with the hinge region. nih.gov Other biophysical methods, like isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR), can quantify the binding affinity (K_D) and the enthalpy and entropy of binding, offering deeper insight into the forces driving the interaction. nih.gov These detailed binding studies are essential for validating the proposed mechanism of action and for guiding further lead optimization.

Modulation of Signaling Pathways (In Vitro Cell-Based Research)

Derivatives of the pyrimidine scaffold have been identified as potent modulators of various cellular signaling pathways in in vitro cell-based assays. These compounds often exert their effects by targeting key enzymes, such as kinases, which are crucial components of these pathways.

Research into thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally related to purines, has shown that these molecules can inhibit several critical kinases involved in cancer cell proliferation. Specific derivatives have demonstrated inhibitory activity against Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and key components of the PI3K/mTOR pathway. For instance, certain 4-amino-substituted 2-(4-bromobenzyl)-5,6,7,8-tetrahydrobenzo benthamdirect.comekb.egthieno[2,3-d]pyrimidines have shown promise in inhibiting EGFR, VEGFR-2, PI3K, and c-kit. Similarly, some 5-arylthieno[2,3-d]pyrimidines were reported to have high Fibroblast Growth Factor Receptor 1 (FGFR1) inhibitory activity.

Furthermore, pyrimidine derivatives have been investigated for their role in modulating inflammatory signaling pathways. Studies have demonstrated that certain pyrimidine compounds can act as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory response. In an inflammatory model using lipopolysaccharide (LPS)-stimulated THP-1 human monocytic cells, these compounds were shown to reduce levels of reactive oxygen species (ROS), indicating an antioxidant effect that can modulate inflammatory signaling. Other related heterocyclic structures have been shown to inhibit non-canonical IκB kinases, such as TANK-binding kinase 1 (TBK1) and IKKε, which are involved in inflammatory and metabolic signaling.

In Vitro Screening for Specific Bioactivities (General Research, Not Therapeutic Claims)

The pyrimidine nucleus is a common scaffold in compounds screened for antimicrobial properties. Research has demonstrated that various derivatives possess significant antibacterial and antifungal activity against a range of pathogenic microbes.

In antibacterial screenings, pyrimidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies on newly synthesized pyrimidinone derivatives showed notable antibacterial potency against Klebsiella pneumoniae, Staphylococcus aureus, and Escherichia coli. Similarly, certain N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives displayed moderate activity against clinically isolated bacterial and fungal strains. The mechanism of action is often related to the inhibition of essential microbial enzymes or disruption of cellular processes.

In the realm of antifungal research, pyrimidine derivatives have also shown considerable promise. A study focusing on pyrimidine derivatives containing an amide moiety identified compounds with excellent activity against plant pathogenic fungi, including Botryosphaeria dothidea, Phomopsis sp., and Botrytis cinereal. One derivative, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide, exhibited an EC50 value of 10.5 μg/ml against Phomopsis sp., which was superior to the commercial fungicide Pyrimethanil.

| Compound Class | Test Organism | Activity Metric | Observed Value |

|---|---|---|---|

| Pyrimidinone Derivative (A9) | Klebsiella pneumoniae | IC50 | 1.19 ± 11 mg/mL |

| Pyrimidinone Derivative (A7) | Staphylococcus aureus | IC50 | Promising Candidate |

| Amide-Containing Pyrimidine (5o) | Phomopsis sp. | EC50 | 10.5 µg/mL |

| Amide-Containing Pyrimidine (5o) | Botrytis cinerea | Inhibition at 50 µg/mL | 84.7% |

| Biginelli Pyrimidine (39a) | Staphylococcus aureus | MIC | 128 µg/mL |

| Biginelli Pyrimidine (42) | Pseudomonas aeruginosa | MIC | 128 µg/mL |

The pyrimidine scaffold is integral to many compounds investigated for antiviral activity, including non-nucleoside reverse transcriptase inhibitors (NNRTIs) used against HIV. nih.gov A wide variety of pyrimidine molecules have been developed and tested, showing inhibitory effects against numerous viruses such as influenza virus, herpes virus, hepatitis B and C, and human immunodeficiency virus (HIV). benthamdirect.com

A particularly relevant study investigated 6-[2-(phosphonomethoxy)alkoxy]pyrimidines, which share the alkoxy-pyrimidine core with this compound. nih.gov These compounds, specifically the O(6)-isomers, were found to inhibit the replication of several herpes viruses, including herpes simplex virus 1 and 2 (HSV-1, HSV-2), varicella-zoster virus (VZV), and cytomegalovirus (CMV). nih.gov Notably, their activity was most pronounced against retroviruses, including Moloney sarcoma virus (MSV) and HIV-1/HIV-2. nih.gov

Other research has focused on different pyrimidine derivatives. For example, a series of 2-substituted methylthio-5-(4-amino-2-methylpyrimidin-5-yl)-1,3,4-oxadiazole derivatives were evaluated for their activity against tobacco mosaic virus (TMV). nih.gov Several of these compounds showed curative effects comparable to or better than the commercial agent Ningnanmycin, with one compound exhibiting an EC50 value of 246.48 μg/mL. nih.gov

| Compound Class | Virus | Activity Noted |

|---|---|---|

| 6-Alkoxypyrimidines | HSV-1, HSV-2, VZV, CMV | Inhibitory Activity |

| 6-Alkoxypyrimidines | HIV-1, HIV-2, MSV | Pronounced Inhibitory Activity |

| 1,3,4-Oxadiazole-Pyrimidine (8i) | Tobacco Mosaic Virus (TMV) | EC50 = 246.48 µg/mL |

| Fused Pyrimido[4,5-d]pyrimidines | Human Coronavirus 229E | Intriguing Antiviral Activity |

The antiproliferative properties of pyrimidine derivatives have been extensively documented in cell biology research. These compounds have been tested against a wide array of human cancer cell lines, often showing significant cytotoxic effects.

For example, a study on 2,4-diamino-5-methyleneaminopyrimidine derivatives found that one compound, 7i, showed potent inhibition of cell proliferation across several cancer cell lines. nih.gov It exhibited IC50 values of 4.93 μM against HCT116 (colon cancer), 5.57 μM against HT-29 (colon cancer), 8.84 μM against MCF-7 (breast cancer), and 14.16 μM against HeLa (cervical cancer) cells. nih.gov Further mechanistic studies revealed that this compound could induce cell cycle arrest and apoptosis in HCT116 cells. nih.gov

Another study focused on 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates. One derivative demonstrated a strong antiproliferative effect against the MCF-7 cell line with an IC50 value of 0.013 μM. nih.gov This highlights the potential for discovering highly potent anticancer agents within the broader class of pyrimidine derivatives.

| Compound Class/Name | Cell Line | Cell Type | IC50 (µM) |

|---|---|---|---|

| 2,4-Diamino-5-methyleneaminopyrimidine (7i) | HCT116 | Colon Cancer | 4.93 |

| 2,4-Diamino-5-methyleneaminopyrimidine (7i) | HT-29 | Colon Cancer | 5.57 |

| 2,4-Diamino-5-methyleneaminopyrimidine (7i) | MCF-7 | Breast Cancer | 8.84 |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cmpd 2) | MCF-7 | Breast Cancer | 0.013 |

| 4-Amino-thieno[2,3-d]pyrimidine-6-carboxylate (Cmpd 2) | MDA-MB-231 | Breast Cancer | 0.056 |

In vitro assessments have indicated that certain pyrimidine derivatives can modulate immune responses. These immunomodulatory effects are often linked to anti-inflammatory properties.

One study on the pyrimidine derivative xymedon showed that it could stimulate nucleic acid synthesis in thymocytes and enhance the secretion of endogenous DNA from human lymphocytes stimulated with PNA in vitro. nih.gov This suggests a direct effect on lymphocyte activity.

More recent studies have focused on the anti-inflammatory mechanisms of pyrimidine derivatives. As mentioned previously, certain derivatives selectively inhibit the COX-2 enzyme, which is a key mediator of inflammation. mdpi.com In cell-based assays using LPS-stimulated THP-1 monocytes, these compounds were shown to inhibit cell growth and reduce the production of reactive oxygen species (ROS), thereby demonstrating both anti-inflammatory and antioxidant properties at the cellular level. mdpi.com This dual activity suggests that pyrimidine derivatives could serve as valuable research tools for investigating inflammatory processes.

Utility as Biochemical Probes and Tool Compounds in Chemical Biology

The versatility of the pyrimidine structure allows for chemical modifications that make its derivatives useful as biochemical probes and tool compounds in chemical biology. These tools can be used to investigate complex biological processes with high precision.

A notable example is the use of stable-isotope enriched 5-methylpyrimidines to study DNA reactivity. nih.gov By incorporating mass-tagged isotopes such as ²H, ¹³C, and ¹⁵N into thymidine (B127349) and 5-methyl-2'-deoxycytidine, researchers can construct specialized oligodeoxyribonucleotides. nih.gov These probes allow for the precise tracking of reaction products using mass spectrometry. For instance, this method has been used to distinguish between the oxidation products of 5-methylcytosine (B146107) and thymine (B56734) within a DNA strand, providing clear insights into sequence-selective hydroxyl radical reactions and the mechanisms of DNA damage. nih.gov This application demonstrates the power of modified pyrimidines as tool compounds to dissect fundamental biochemical pathways.

Future Research Directions and Perspectives on 2 2 Methylpropoxy Pyrimidin 5 Amine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives is a mature field, yet there remains a significant need for more sustainable and efficient methodologies. tandfonline.com Future research on 2-(2-Methylpropoxy)pyrimidin-5-amine should prioritize the adoption of green chemistry principles to minimize environmental impact and improve cost-effectiveness. benthamdirect.comnih.gov

Key areas for development include:

Multicomponent Reactions (MCRs): These reactions are highly efficient as they allow for the construction of complex molecules like pyrimidines from three or more starting materials in a single step, reducing time, waste, and energy consumption. acs.org An iridium-catalyzed multicomponent synthesis has been reported for producing highly substituted pyrimidines from amidines and alcohols. acs.org

Green Catalysts and Solvents: Research into novel, reusable, and non-toxic catalysts can significantly improve the sustainability of pyrimidine synthesis. eurekaselect.com The use of water as a solvent or solvent-free reaction conditions are also key aspects of green chemical synthesis. eurekaselect.com

Alternative Energy Sources: The application of microwave irradiation and ultrasound as energy sources can lead to dramatically reduced reaction times, increased yields, and often, cleaner reaction profiles compared to conventional heating methods. nih.goveurekaselect.com

Sustainable Starting Materials: Exploring synthetic routes that utilize renewable starting materials, such as alcohols derived from biomass, is a central goal of sustainable chemistry. acs.org

| Methodology | Description | Potential Benefits | Reference |

|---|---|---|---|

| Multicomponent Reactions | Combining three or more reactants in a single pot to form the final product. | Increased efficiency, reduced waste, atom economy. | acs.org |

| Green Catalysts | Using non-toxic, recyclable catalysts like nanocrystalline MgO or ionic liquids. | Lower environmental impact, potential for catalyst reuse. | eurekaselect.com |

| Microwave/Ultrasound Assistance | Employing alternative energy sources to accelerate reactions. | Faster reaction times, higher yields, cleaner products. | nih.gov |

| Biomass-Derived Alcohols | Utilizing alcohols accessible from indigestible biomass as starting materials. | Use of renewable feedstocks, reduced reliance on fossil fuels. | acs.org |

Advanced Computational Integration for Predictive Design and Optimization

The integration of computational tools has become indispensable in modern drug discovery for accelerating the design and optimization of new drug candidates. ijsat.org For this compound, advanced computational approaches can guide the synthesis of derivatives with improved efficacy and pharmacokinetic profiles.

Future computational efforts should focus on:

Quantitative Structure-Activity Relationship (QSAR): Data-driven machine learning and QSAR models can be developed to predict the biological activity of novel pyrimidine derivatives, helping to prioritize which compounds to synthesize and test. bg.ac.rsmdpi.com Such models have been successfully used to predict the antiproliferative activity of substituted pyrimidines. mdpi.com

Molecular Docking and Dynamics Simulations: These techniques can predict how derivatives of this compound bind to their biological targets. rsc.org Molecular dynamics simulations, extending over hundreds of nanoseconds, can confirm the stability of these interactions and provide insights into the binding free energies. rsc.org

ADMET Prediction: In silico tools are crucial for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds early in the drug discovery process. tandfonline.com This helps in identifying candidates with favorable drug-like properties and reducing late-stage failures.

Artificial Intelligence (AI) and Machine Learning: AI is increasingly used to analyze large datasets, identify complex patterns in structure-activity relationships, and design novel molecules with desired properties, heralding a more data-driven era for drug design. ijsat.orgresearchgate.net

| Computational Method | Application | Objective | Reference |

|---|---|---|---|

| QSAR | Predicting biological activity based on chemical structure. | Guide the design of more potent compounds. | mdpi.com |

| Molecular Docking | Simulating the binding of a molecule to a protein target. | Understand binding modes and identify key interactions. | rsc.org |

| Molecular Dynamics | Simulating the movement of atoms and molecules over time. | Assess the stability of ligand-protein complexes. | rsc.org |

| ADMET Prediction | Predicting pharmacokinetic and toxicity profiles. | Optimize drug-like properties and reduce attrition. | tandfonline.com |

Exploration of Expanded Chemical Space and Novel Derivatization Strategies

Expanding the chemical space around the this compound scaffold is crucial for discovering new derivatives with enhanced potency, selectivity, and novel biological activities. nih.gov The synthetic versatility of the pyrimidine ring allows for a wide range of structural modifications. researchgate.net

Future derivatization strategies should include:

Functional Group Diversification: Introducing a wide variety of substituents on the pyrimidine ring can systematically probe the structure-activity relationship (SAR). This includes modifying the amine at the C5 position and exploring alternative ether linkages at the C2 position.

Molecular Hybridization: Combining the pyrimidine core with other known pharmacophores can lead to hybrid molecules with dual or synergistic modes of action. nih.gov This strategy has been used to develop compounds with enhanced anticancer activity. nih.gov

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally different but functionally similar groups (bioisosteres) can improve pharmacokinetic/pharmacodynamic properties. nih.gov The pyrimidine ring itself can act as a bioisostere for other aromatic systems like the phenyl group. nih.gov

Synthesis of Fused Systems: Creating fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, can lead to conformationally restricted analogues with novel biological profiles. nih.govacs.org These fused systems are considered privileged scaffolds in medicinal chemistry. nih.gov

Identification of Undiscovered Biological Targets and Mechanisms of Action

While pyrimidine derivatives are known to target a wide range of biological molecules, including kinases and polymerases, there is vast potential for identifying novel targets for derivatives of this compound. nih.govnih.gov The broad spectrum of activities reported for pyrimidines—from anticancer and antiviral to anti-inflammatory—suggests that this chemical class can interact with numerous biological pathways. nih.govwjarr.com

Future research should aim to:

Broad-Based Phenotypic Screening: Testing new derivatives against large panels of cancer cell lines or in various disease models can uncover unexpected therapeutic activities.

Target Deconvolution: Once a compound shows interesting activity in a phenotypic screen, advanced chemical biology and proteomic techniques can be used to identify its specific molecular target(s).

Mechanism of Action Studies: Elucidating how these compounds exert their biological effects at a molecular level is crucial. This includes investigating their impact on signaling pathways, cell cycle progression, and apoptosis. gsconlinepress.com

Exploring Polypharmacology: Many drugs interact with multiple targets. Understanding the polypharmacology of this compound derivatives could reveal opportunities for treating complex, multifactorial diseases and explain potential off-target effects. nih.gov A key emerging area is the design of pyrimidine-based molecules that can modulate protein-protein interactions (PPIs), which have traditionally been difficult drug targets. acs.org

Synergistic Research Across Disciplines in Pyrimidine Chemistry

The continued success in developing pyrimidine-based therapeutics hinges on strong collaborations between various scientific disciplines. scispace.com The journey from a chemical scaffold to a clinical drug requires a synergistic effort from chemists, biologists, computational scientists, and pharmacologists.

A successful interdisciplinary approach would involve:

Synthetic and Medicinal Chemists: Designing and synthesizing novel, diverse libraries of compounds based on the this compound core. nih.gov

Computational Chemists: Using predictive models to guide the design process, prioritize synthetic targets, and rationalize biological data. ijsat.org

Biologists and Pharmacologists: Evaluating the synthesized compounds in relevant biological assays, identifying their targets, and elucidating their mechanisms of action to understand their therapeutic potential. researchgate.net

Translational Scientists: Bridging the gap between preclinical discoveries and clinical applications, ensuring that the most promising compounds are advanced through the drug development pipeline.

By integrating these diverse areas of expertise, the scientific community can accelerate the exploration and development of this compound derivatives, potentially leading to the discovery of next-generation therapies for a wide range of diseases.

Q & A

Q. What are the recommended synthetic routes for 2-(2-Methylpropoxy)pyrimidin-5-amine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound can be approached via nucleophilic substitution or coupling reactions. Key steps include:

- Substitution at the pyrimidine ring: React 5-aminopyrimidin-2-ol with 2-methylpropyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the 2-methylpropoxy group.

- Optimization: Varying solvents (e.g., DMF vs. THF) and temperatures (80–120°C) impacts reaction rates and byproduct formation. For example, higher temperatures may accelerate substitution but risk decomposition of the amine group .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can achieve >95% purity.

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Conditions | Reference |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–85 | 90–95 | DMF, 100°C, 12 h | |

| Coupling Reaction | 60–70 | 85–90 | Pd catalyst, THF, 80°C |

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?

Methodological Answer:

- Spectroscopy:

- ¹H/¹³C NMR: Assign peaks using DEPT-135 and HSQC to confirm the 2-methylpropoxy group (e.g., δ ~1.0 ppm for methyl protons) and pyrimidine ring protons (δ ~8.0–8.5 ppm) .

- Mass Spectrometry (MS): High-resolution ESI-MS can verify molecular weight (e.g., [M+H]⁺ at m/z 196.12) and fragmentation patterns .

- Crystallography:

- Single-crystal X-ray diffraction (SC-XRD): Use SHELX programs to resolve bond lengths and angles. For example, the 2-methylpropoxy group may exhibit torsional strain, deviating from coplanarity with the pyrimidine ring by ~10–15° .

- Disorder Handling: Partial occupancies (e.g., Cl/H in ) require refinement using constraints in SHELXL .

Q. What preliminary biological screening approaches are suitable for assessing the bioactivity of this compound?

Methodological Answer:

- Enzyme Inhibition Assays: Test interactions with kinases or metabolic enzymes (e.g., thiamine biosynthesis enzymes) via fluorescence-based assays. Use IC₅₀ values to quantify potency .

- Antimicrobial Screening: Employ broth microdilution (MIC determination) against S. aureus and E. coli .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate selective toxicity .

Advanced Research Questions

Q. How can QSAR models be developed to predict the biological activity of this compound derivatives?

Methodological Answer:

- Descriptor Selection: Use MOE software to compute steric (e.g., molar refractivity), electronic (Hammett σ), and lipophilic (LogP) parameters .

- Model Validation: Split data into training/test sets (80:20) and validate using cross-correlation (r² > 0.8) and leave-one-out (LOO) methods.

- Case Study: In pyridin-2-amine derivatives, LogP and SMR terms dominated QSAR equations for antibacterial activity .

Table 2: Key QSAR Descriptors for Pyrimidine Derivatives

| Descriptor | Role in Bioactivity | Example Value | Reference |

|---|---|---|---|

| LogP | Membrane permeability | 2.1–2.5 | |

| Molar Refractivity | Steric bulk for target fit | 45–50 cm³/mol | |

| HOMO/LUMO | Electron-donating capability | -6.5 eV |

Q. What strategies resolve contradictions in crystallographic data when determining the solid-state structure of this compound?

Methodological Answer:

Q. How do steric and electronic effects of the 2-methylpropoxy substituent influence binding interactions with biological targets?

Methodological Answer:

- Steric Effects: The bulky 2-methylpropoxy group may hinder binding to flat active sites (e.g., DNA intercalation) but enhance selectivity for hydrophobic pockets .

- Electronic Effects: Electron-donating methoxy groups increase pyrimidine ring electron density, potentially improving hydrogen bonding with residues like Asp or Glu .

- Case Study: In thieno[3,2-d]pyrimidine analogs, substituent bulkiness correlated with 10-fold higher anticancer activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.